Superior Thermal Stability: Chlorocyclopropane vs. Bromocyclopropane in Isomerization Kinetics
A direct comparative kinetic study of thermal isomerization reveals that chlorocyclopropane is significantly more stable than bromocyclopropane, undergoing isomerization to 3-halopropene at a substantially slower rate under identical conditions [1].
| Evidence Dimension | Thermal Isomerization Rate (Relative) |
|---|---|
| Target Compound Data | Isomerization rate is slower |
| Comparator Or Baseline | Bromocyclopropane (Isomerization rate is faster) |
| Quantified Difference | The study provides a direct comparison of the thermal isomerization rates, with bromocyclopropane isomerizing more rapidly than chlorocyclopropane [1]. |
| Conditions | Thermal decomposition in the gas phase, as reported by Grant and Swinbourne (1966). |
Why This Matters
The slower thermal isomerization of chlorocyclopropane provides a wider operational window and greater safety margin for reactions conducted at elevated temperatures, reducing the risk of uncontrolled exotherms or unwanted byproduct formation during large-scale synthesis.
- [1] Grant, R. C. S., & Swinbourne, E. S. (1966). The thermal isomerization of chlorocyclopropane and of bromocyclopropane. Chemical Communications (London), (18), 620b-621. View Source
